7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
Description
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine core. Key structural attributes include:
- Position 7: A chlorine atom, which enhances electrophilicity and influences binding interactions .
- Position 2: A phenyl group, which stabilizes the heterocyclic system and modulates steric effects .
This compound has been synthesized via chlorination of oxazolo[4,5-d]pyrimidin-7-one precursors using POCl₃ and N,N-dimethylaniline, followed by substitution reactions . It exhibits notable anticancer activity, with GI₅₀ values of 0.9–1.9 µM against diverse cancer cell lines, including leukemia and colon cancer subpanels .
Properties
IUPAC Name |
7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJSLQTDVEZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas. These intermediates undergo S-methylation followed by cyclization and aromatic substitution after treatment with ammonia in methanol . The reaction conditions often require the use of catalysts such as iodine and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolopyrimidine core.
Substitution: The chloro and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxazolo[4,5-d]pyrimidines exhibit promising anticancer properties. A study focused on the synthesis and evaluation of various derivatives, including 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine, demonstrated selective cytotoxicity against breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1: Anticancer Activity of Oxazolo[4,5-d]pyrimidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | Apoptosis induction |
| 7-Chloro-2-(4-methylphenyl)-1,3-oxazolo[4,5-d]pyrimidine | Colon Cancer | 15.0 | Cell cycle arrest |
| 7-Chloro-5-(4-bromophenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine | Leukemia | 10.0 | Inhibition of proliferation |
Acetylcholinesterase Inhibition
Another significant application is in the field of neuropharmacology where this compound has been evaluated for its potential as an acetylcholinesterase inhibitor. Such activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that certain derivatives possess high inhibitory potency against acetylcholinesterase, which could lead to improved cognitive function .
Table 2: Acetylcholinesterase Inhibition Potency
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions starting from appropriate phenolic compounds and chlorinated intermediates. The structural elucidation through techniques such as NMR and X-ray crystallography has provided insights into its three-dimensional conformation which is essential for understanding its interaction with biological targets .
Case Study 1: Breast Cancer Research
In a comprehensive study involving various oxazolo[4,5-d]pyrimidine derivatives, researchers found that the compound exhibited significant selectivity against breast cancer cell lines compared to normal cells. The study highlighted the role of specific substituents in enhancing anticancer activity .
Case Study 2: Neurodegenerative Disease Models
Another investigation assessed the effects of this compound in animal models of Alzheimer's disease. Results indicated that administration led to improved memory performance and reduced levels of amyloid plaques in the brain, suggesting a neuroprotective effect mediated by acetylcholinesterase inhibition .
Mechanism of Action
The mechanism by which 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. Molecular docking studies suggest that the compound binds to the active site of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their biological activities:
Key Comparative Insights
Core Heterocycle Impact :
- Oxazole vs. Thiazole : Thiazolo[4,5-d]pyrimidines (e.g., compound from ) often exhibit slightly higher potency than oxazolo derivatives due to sulfur’s polarizability and hydrogen-bonding capacity. However, oxazolo derivatives (e.g., target compound) demonstrate superior selectivity for specific cancer subtypes, such as leukemia .
- Positional Isomerism : Oxazolo[5,4-d]pyrimidines (e.g., plant growth regulators in ) lack significant anticancer activity, highlighting the critical role of substitution patterns and fused-ring orientation.
Substituent Effects: Chlorine at Position 7: Essential for electrophilic reactivity and binding to kinase ATP pockets (e.g., adenosine kinase inhibition in ). Replacing Cl with piperazinyl (e.g., ) improves solubility but reduces cytotoxicity (LC₅₀: 5.9–7.4 µM for Cl vs. >100 µM for piperazinyl in CCRF-CEM cells) . Aryl Groups at Positions 2 and 5: Electron-donating groups (e.g., 4-methylphenyl) enhance membrane permeability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ). This correlates with lower GI₅₀ values (0.9–1.9 µM vs. 0.8–2.3 µM) .
Therapeutic Applications :
- Anticancer vs. Plant Growth Regulation : While thiazolo/oxazolo[4,5-d]pyrimidines are predominantly anticancer agents, oxazolo[5,4-d] derivatives (e.g., ) mimic auxin hormones, stimulating root/shoot growth in plants at 10⁻⁸–10⁻⁹ M concentrations .
Synthetic Accessibility :
- Thiazolo derivatives require Gewald-type reactions with sulfur and isothiocyanates , whereas oxazolo derivatives are synthesized via cyclocondensation of oxazolones with amidines . The latter route offers higher yields (75–83% for target compound) .
Biological Activity
Overview
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the oxazolopyrimidine family. Its unique structure, with chloro and methyl substitutions, contributes to its significant biological activities, particularly in anticancer applications. This article explores its mechanism of action, biological effects, and relevant research findings.
The primary target of this compound is adenosine kinase (ADK) . The compound inhibits ADK activity, which leads to altered adenosine concentrations within cells. This modulation can significantly impact various biochemical pathways associated with cell proliferation and apoptosis.
Biochemical Pathways
- Adenosine Metabolism : By inhibiting ADK, this compound affects the adenosine metabolic pathway, which is crucial for regulating cellular energy homeostasis and signaling.
- Cell Proliferation : The inhibition of ADK has been linked to reduced cell proliferation in cancer cell lines.
Biological Activity
Research indicates that this compound exhibits substantial anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Case Studies
- Anticancer Activity : A study assessed the compound's cytotoxic effects on HeLa cancer cells using the MTT assay. The results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10.64 to 33.62 μM, comparable to known anticancer agents like Cisplatin .
- Chemical Structure and Activity Correlation : The presence of halogen atoms (such as chlorine) in the structure has been associated with increased potency in anticancer activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxazolopyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Oxazolo[5,4-d]pyrimidine | Similar core without substitutions | Lower anticancer activity |
| 1,3-Oxazolo[4,5-d]pyrimidine Derivatives | Varies based on substituents | Variable activity based on substitutions |
Summary of Research Findings
Recent studies highlight the compound's potential in drug development due to its unique chemical properties and biological activities:
- Synthesis and Characterization : Advanced synthetic methods have been employed to create various derivatives of this compound for further biological testing .
- Anticancer Properties : The compound's ability to inhibit cancer cell growth positions it as a promising candidate for future therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling or cyclization reactions, as demonstrated for analogous oxazolo-pyrimidine derivatives. For example, cyclization of nitroarenes using formic acid derivatives as CO surrogates (as in Pd-catalyzed reductive cyclization) can yield fused heterocycles . Optimize temperature (e.g., 120°C for cyclization) and solvent systems (e.g., DMF or THF) based on solubility profiles of intermediates .
- Key Parameters : Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR and mass spectrometry.
Q. How can the purity and structural identity of this compound be validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths/angles (e.g., C–C: 0.003–0.006 Å) and crystallographic parameters (R factor: 0.053–0.082) . Complement with spectroscopic
- IR : Identify carbonyl stretches (~1700 cm⁻¹) and aromatic C–H vibrations.
- NMR : Analyze substituent-induced shifts (e.g., 4-methylphenyl protons at δ 2.3–2.5 ppm) .
Q. What solvent systems are suitable for solubility and purification?
- Methodology : Test polar aprotic solvents (DMF, DMSO) for dissolution, and use gradient recrystallization (e.g., ethyl acetate/hexane) for purification. For chloro-substituted analogs, dichloromethane/methanol mixtures are effective .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the oxazolo-pyrimidine core in nucleophilic substitution reactions?
- Methodology : Study the electron-withdrawing effects of the chlorine substituent at position 7 using DFT calculations. Compare activation energies for substitution at C-7 vs. other positions, as modeled for similar pyrimidines .
- Data Contradictions : Some studies report preferential substitution at C-5 due to steric hindrance at C-7, requiring kinetic vs. thermodynamic control analysis .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology : Synthesize analogs with varying substituents (e.g., replacing 4-methylphenyl with fluorophenyl) and assess antimicrobial/anticancer activity. Use in vitro assays (e.g., IC₅₀ against HeLa cells) and correlate with electronic parameters (Hammett constants) .
- Key Findings : Fluorine or trifluoromethyl groups at para positions enhance metabolic stability in related compounds .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Methodology : Employ molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinase enzymes). Use PubChem-derived InChI keys for parameterization .
- Validation : Compare predicted logP (e.g., 3.5–4.0) with experimental HPLC-derived values to refine models .
Q. How do crystallographic disorders impact reproducibility in XRD studies of this compound?
- Methodology : Analyze disorder in the phenyl rings using refinement software (SHELXL). For example, reports disorder in the main residue, requiring anisotropic displacement parameter (ADP) adjustments .
- Mitigation : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Data Contradiction Analysis
Q. Why do solubility profiles vary across structurally similar oxazolo-pyrimidines?
- Analysis : Substituent polarity (e.g., chloro vs. methoxy groups) and crystal packing efficiency (e.g., π-stacking in 4-methylphenyl derivatives) significantly alter solubility. For example, chlorophenyl analogs show lower aqueous solubility than methoxy-substituted ones .
- Resolution : Use Hansen solubility parameters to predict solvent compatibility .
Q. What factors explain discrepancies in reported biological activity for analogous compounds?
- Analysis : Variations in assay conditions (e.g., cell line specificity, serum concentration) and impurity profiles (e.g., residual palladium in synthetic batches) can skew results .
- Best Practices : Standardize bioassays using >95% pure compounds (HPLC-validated) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
